molecular formula C14H9N3O3 B11960919 2-(4-Nitrophenyl)-5-phenyl-1,3,4-oxadiazole CAS No. 1090-82-0

2-(4-Nitrophenyl)-5-phenyl-1,3,4-oxadiazole

Cat. No.: B11960919
CAS No.: 1090-82-0
M. Wt: 267.24 g/mol
InChI Key: CBJSXHPYQDUZOO-UHFFFAOYSA-N
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Description

2-(4-Nitrophenyl)-5-phenyl-1,3,4-oxadiazole is a heterocyclic aromatic compound that has garnered significant interest in scientific research due to its unique structural properties and potential applications. This compound consists of an oxadiazole ring substituted with a nitrophenyl group at the 2-position and a phenyl group at the 5-position. The presence of both electron-withdrawing and electron-donating groups in its structure contributes to its diverse reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Nitrophenyl)-5-phenyl-1,3,4-oxadiazole typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method is the reaction of 4-nitrobenzhydrazide with benzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The reaction is usually carried out under reflux conditions to facilitate the formation of the oxadiazole ring.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Nitrophenyl)-5-phenyl-1,3,4-oxadiazole undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium dithionite.

    Substitution: The phenyl and nitrophenyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

    Cyclization: The oxadiazole ring can be involved in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium dithionite in aqueous solution.

    Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

    Cyclization: Dehydrating agents like phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA).

Major Products Formed:

    Reduction: 2-(4-Aminophenyl)-5-phenyl-1,3,4-oxadiazole.

    Substitution: Various substituted derivatives depending on the electrophile used.

    Cyclization: More complex heterocyclic compounds with potential biological activity.

Scientific Research Applications

2-(4-Nitrophenyl)-5-phenyl-1,3,4-oxadiazole has been extensively studied for its applications in various fields:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 2-(4-Nitrophenyl)-5-phenyl-1,3,4-oxadiazole is primarily attributed to its ability to interact with various molecular targets. The nitrophenyl group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to biological effects. Additionally, the oxadiazole ring can participate in hydrogen bonding and π-π interactions with proteins and nucleic acids, influencing their function and activity.

Comparison with Similar Compounds

  • 2-(4-Nitrophenyl)-5-methyl-1,3,4-oxadiazole
  • 2-(4-Nitrophenyl)-5-ethyl-1,3,4-oxadiazole
  • 2-(4-Nitrophenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole

Comparison: Compared to its analogs, 2-(4-Nitrophenyl)-5-phenyl-1,3,4-oxadiazole exhibits unique properties due to the presence of the phenyl group, which can enhance its ability to participate in π-π interactions and increase its overall stability. The nitrophenyl group also contributes to its reactivity, making it a versatile compound for various chemical transformations and applications.

Properties

CAS No.

1090-82-0

Molecular Formula

C14H9N3O3

Molecular Weight

267.24 g/mol

IUPAC Name

2-(4-nitrophenyl)-5-phenyl-1,3,4-oxadiazole

InChI

InChI=1S/C14H9N3O3/c18-17(19)12-8-6-11(7-9-12)14-16-15-13(20-14)10-4-2-1-3-5-10/h1-9H

InChI Key

CBJSXHPYQDUZOO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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